2-amino-N-(2-((cyclopropylmethyl)(methyl)amino)ethyl)-2-methylpropanamide dihydrochloride

Catalog No.
S14465690
CAS No.
M.F
C11H25Cl2N3O
M. Wt
286.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-amino-N-(2-((cyclopropylmethyl)(methyl)amino)eth...

Product Name

2-amino-N-(2-((cyclopropylmethyl)(methyl)amino)ethyl)-2-methylpropanamide dihydrochloride

IUPAC Name

2-amino-N-[2-[cyclopropylmethyl(methyl)amino]ethyl]-2-methylpropanamide;dihydrochloride

Molecular Formula

C11H25Cl2N3O

Molecular Weight

286.24 g/mol

InChI

InChI=1S/C11H23N3O.2ClH/c1-11(2,12)10(15)13-6-7-14(3)8-9-4-5-9;;/h9H,4-8,12H2,1-3H3,(H,13,15);2*1H

InChI Key

FVIDQAMLWDYVLD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NCCN(C)CC1CC1)N.Cl.Cl

2-amino-N-(2-((cyclopropylmethyl)(methyl)amino)ethyl)-2-methylpropanamide dihydrochloride is a synthetic compound characterized by its complex structure, which includes a cyclopropylmethyl group and an amino group. Its molecular formula is C11_{11}H23_{23}N3_3O, and it has a molecular weight of approximately 213.32 g/mol. The compound is often utilized in the study of pharmacological effects due to its unique structural features that allow it to interact with various biological systems .

Typical for amides and amines. Key reactions include:

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.
  • Alkylation: The amino groups can participate in alkylation reactions, allowing for the introduction of various substituents.
  • Formation of Salts: The dihydrochloride form indicates that the compound can form salts with acids, enhancing its solubility in aqueous solutions.

Research indicates that 2-amino-N-(2-((cyclopropylmethyl)(methyl)amino)ethyl)-2-methylpropanamide dihydrochloride exhibits significant biological activity, particularly in the context of neuropharmacology. It may act on various neurotransmitter systems, influencing pathways related to mood regulation and cognitive function. Specific studies have suggested potential applications in treating conditions such as anxiety and depression, although further research is necessary to fully elucidate its mechanisms of action and therapeutic potential.

The synthesis of 2-amino-N-(2-((cyclopropylmethyl)(methyl)amino)ethyl)-2-methylpropanamide dihydrochloride typically involves several steps:

  • Preparation of the Cyclopropylmethylamine: This can be achieved through nucleophilic substitution reactions involving cyclopropyl derivatives.
  • Formation of the Amide: The cyclopropylmethylamine is then reacted with 2-methylpropanoyl chloride or a similar acylating agent to form the amide linkage.
  • Dihydrochloride Salt Formation: The final step involves treating the amide with hydrochloric acid to form the dihydrochloride salt, enhancing its stability and solubility.

This compound has potential applications in various fields:

  • Pharmaceutical Research: Due to its biological activity, it is being investigated for potential therapeutic uses in treating psychiatric disorders.
  • Chemical Biology: It serves as a tool compound in studying neurochemical pathways and receptor interactions.
  • Synthetic Chemistry: Its unique structure makes it a valuable intermediate in synthesizing other complex molecules.

Interaction studies involving 2-amino-N-(2-((cyclopropylmethyl)(methyl)amino)ethyl)-2-methylpropanamide dihydrochloride focus on its binding affinity to various receptors, particularly those involved in neurotransmission. Preliminary data suggest interactions with serotonin and dopamine receptors, indicating its potential role as a modulator in these systems. Further studies are required to map out its full interaction profile and pharmacodynamics.

Several compounds share structural similarities with 2-amino-N-(2-((cyclopropylmethyl)(methyl)amino)ethyl)-2-methylpropanamide dihydrochloride. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
CyclopropylmethylamineContains cyclopropyl groupModerate neuroactivityLacks amide functionality
2-Amino-N-(2-methylpropyl)-propanamideSimilar amine structureAntidepressant effectsNo cyclopropyl group
N,N-Dimethyl-2-aminoethanolSimple amino alcohol structureCNS stimulantDifferent functional groups
1-Amino-3-cyclobutylpropan-1-olContains cyclic structuresPotential analgesic effectsDifferent cyclic structure

The unique combination of the cyclopropylmethyl group and the specific amine functionalities distinguishes 2-amino-N-(2-((cyclopropylmethyl)(methyl)amino)ethyl)-2-methylpropanamide dihydrochloride from these similar compounds, potentially offering unique pharmacological properties that warrant further investigation.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

285.1374678 g/mol

Monoisotopic Mass

285.1374678 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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